molecular formula C11H12N2O2 B1335216 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 544671-28-5

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B1335216
CAS No.: 544671-28-5
M. Wt: 204.22 g/mol
InChI Key: BTXZTLPWQIENNR-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2-methoxy-5-methylaniline with methyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The product is typically purified by recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium hydroxide) are employed.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can convert the cyano group to carboxamide or carboxylic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or nitriles.

    Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.

    Hydrolysis: Formation of carboxamide or carboxylic acid derivatives.

Scientific Research Applications

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyano and acetamide groups can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with a cyano group and an acetamide group but lacking the substituted phenyl ring.

    N-(2-Methoxyphenyl)acetamide: Similar structure but without the cyano group.

    N-(2-Methylphenyl)acetamide: Similar structure but without the methoxy and cyano groups.

Uniqueness

2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of the cyano group, methoxy group, and methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the cyano group enhances its ability to participate in nucleophilic substitution and condensation reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXZTLPWQIENNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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